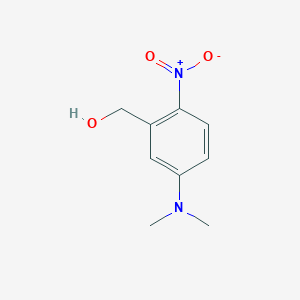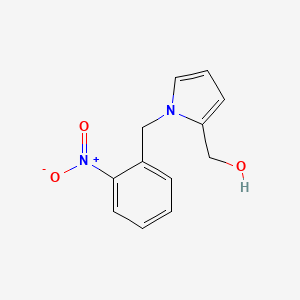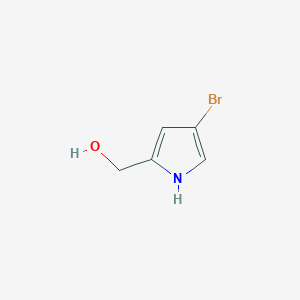
(1-isopropyl-1H-imidazol-2-yl)methanamine
Overview
Description
(1-isopropyl-1H-imidazol-2-yl)methanamine, also known as IPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPA is a white crystalline solid that is soluble in water and has a molecular weight of 130.20 g/mol.
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (1-isopropyl-1H-imidazol-2-yl)methanamine has also been found to activate certain signaling pathways in cells, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
(1-isopropyl-1H-imidazol-2-yl)methanamine has been found to have a range of biochemical and physiological effects. In addition to its potential use in cancer therapy, (1-isopropyl-1H-imidazol-2-yl)methanamine has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-isopropyl-1H-imidazol-2-yl)methanamine is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time without degradation. However, (1-isopropyl-1H-imidazol-2-yl)methanamine has some limitations for lab experiments. It can be difficult to work with due to its hygroscopic nature, and it may require special handling to prevent contamination.
Future Directions
There are many potential future directions for research on (1-isopropyl-1H-imidazol-2-yl)methanamine. One area of interest is the development of new MOFs using (1-isopropyl-1H-imidazol-2-yl)methanamine as a ligand. These materials could have a range of applications in areas such as gas storage, separation, and catalysis.
Another area of interest is the development of new cancer therapies based on (1-isopropyl-1H-imidazol-2-yl)methanamine. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Finally, (1-isopropyl-1H-imidazol-2-yl)methanamine may have potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Further studies are needed to explore these potential applications and to fully understand the biochemical and physiological effects of (1-isopropyl-1H-imidazol-2-yl)methanamine.
Scientific Research Applications
(1-isopropyl-1H-imidazol-2-yl)methanamine has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. (1-isopropyl-1H-imidazol-2-yl)methanamine has been used as a ligand in the synthesis of MOFs with high surface area and tunable properties.
(1-isopropyl-1H-imidazol-2-yl)methanamine has also been studied for its potential use in the treatment of cancer. Studies have shown that (1-isopropyl-1H-imidazol-2-yl)methanamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRQAANQSZUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-isopropyl-1H-imidazol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)



